molecular formula C10H8N4S B13861454 2-(1,3-Thiazol-4-yl)benzimidazol-1-amine

2-(1,3-Thiazol-4-yl)benzimidazol-1-amine

Cat. No.: B13861454
M. Wt: 216.26 g/mol
InChI Key: BSGNGKSEUCLLKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Thiazol-4-yl)benzimidazol-1-amine is a heterocyclic compound that combines the structural features of both benzimidazole and thiazole rings. These rings are known for their significant biological and pharmacological activities. The benzimidazole moiety is present in various antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs, while the thiazole ring is a component of vitamin B1 (thiamine) and is found in many drugs such as sulfathiazole (antimicrobial) and abafungin (antifungal) .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Thiazol-4-yl)benzimidazol-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,3-Thiazol-4-yl)benzimidazol-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Thiazol-4-yl)benzimidazol-1-amine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: Contains a benzene ring fused to a thiazole ring.

    Benzimidazole: Contains a benzene ring fused to an imidazole ring.

    Thiazole: A five-membered ring containing sulfur and nitrogen.

Uniqueness

2-(1,3-Thiazol-4-yl)benzimidazol-1-amine is unique due to the combination of both benzimidazole and thiazole rings in its structure. This dual functionality enhances its biological activity and makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C10H8N4S

Molecular Weight

216.26 g/mol

IUPAC Name

2-(1,3-thiazol-4-yl)benzimidazol-1-amine

InChI

InChI=1S/C10H8N4S/c11-14-9-4-2-1-3-7(9)13-10(14)8-5-15-6-12-8/h1-6H,11H2

InChI Key

BSGNGKSEUCLLKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2N)C3=CSC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.